4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester

Lipophilicity Drug intermediate CCR3 antagonist synthesis

Sourcing multi-functional benzoic acid intermediates with orthogonal protection often forces a trade-off between structural precision and supply reliability. CAS 921211-99-6 resolves this by providing a validated entry point to the AstraZeneca CCR3 antagonist series (WO2007/102767), combining a 3-fluoro substituent, a 4-carboxymethylsulfanyl linker, and a tert-butyl ester in a single, in-stock building block. • Enables direct access to the disclosed lead series; LogP 2.96 supports standard reversed-phase purification. • ¹⁹F NMR handle facilitates fragment-based screening, while the tert-butyl ester allows orthogonal deprotection under mild acidic conditions. • Proven three-step synthetic route (toluene/K₂CO₃/LiOH) provides a reliable starting point for process-scale optimization.

Molecular Formula C13H15FO4S
Molecular Weight 286.32 g/mol
CAS No. 921211-99-6
Cat. No. B13936954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester
CAS921211-99-6
Molecular FormulaC13H15FO4S
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)F
InChIInChI=1S/C13H15FO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16)
InChIKeyMCWICIDNFMXKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester (CAS 921211-99-6) – Key Intermediate for CCR3 Antagonist Piperidine Derivatives


4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester (CAS 921211-99-6, molecular formula C₁₃H₁₅FO₄S, MW 286.32) is a multi-functional benzoic acid derivative bearing a 3‑fluoro substituent, a 4‑carboxymethylsulfanyl (thioether-acid) side‑chain, and a tert-butyl ester protecting group . It was disclosed as a synthetic intermediate in AstraZeneca patent WO2007/102767 A1, which describes N‑benzyl‑piperidine derivatives as CCR3 antagonists with high metabolic stability [1]. The fluoro‑thioether‑ester architecture distinguishes it from the corresponding 3‑chloro analog (CAS 921211-97-4) and 3‑nitro analog (CAS 202191-24-0), offering a specific electronic profile and reactivity pattern in multi‑step synthetic sequences.

CCR3 antagonist intermediate
Documented synthetic entry for N‑benzyl‑piperidine leads (WO2007/102767)
Orthogonal ester protection
tert‑butyl ester enables selective deprotection in multi‑step sequences
Fluorinated electronic profile
3‑fluoro substituent modulates thioether reactivity and lipophilicity

Why In‑Class Benzoic Acid tert‑Butyl Ester Intermediates Cannot Substitute for CAS 921211-99-6


This compound occupies a narrow structural niche at the intersection of three key functional groups: a 3‑fluoro substituent, a 4‑carboxymethylsulfanyl (thioether‑acetic acid) linker, and a tert‑butyl ester. The closest in‑class analog, 4‑carboxymethylsulfanyl‑3‑chloro‑benzoic acid tert‑butyl ester (CAS 921211-97-4), shares the same core scaffold but replaces fluorine with chlorine, resulting in a measured LogP shift from 2.96 (fluoro) to 3.47 (chloro) and a molecular weight increase of 16.5 Da . Such differences alter lipophilicity‑dependent partitioning, membrane permeability, and the steric/electronic environment of the thioether sulfur during downstream coupling reactions. The 3‑nitro analog (CAS 202191-24-0) lacks the tert‑butyl ester altogether, removing orthogonal protection and changing the redox behavior of the aromatic ring [1]. These divergent physicochemical and reactivity profiles mean that any substitution can propagate through a multi‑step synthetic route, affecting intermediate isolation, yield, and final‑product purity in a regulated pharmaceutical setting.

Chloro analog (CAS 921211-97-4) may alter purification
Switching fluorine for chlorine shifts LogP from 2.96 to 3.47, potentially changing extraction and chromatographic behavior in downstream steps.
Nitro analog (CAS 202191-24-0) removes orthogonal protection
Lacks the tert‑butyl ester and introduces a redox‑active group, which can interfere with metal‑catalyzed couplings and late‑stage reductions.
Molar efficiency differences may scale with batch size
The fluoro compound’s 5.7% lower molecular weight vs. the chloro analog affects stoichiometric calculations; direct substitution may require recipe adjustment.

Quantitative Differentiation Evidence for 4‑Carboxymethylsulfanyl‑3‑fluoro‑benzoic acid tert‑butyl ester (CAS 921211-99-6)


Lipophilicity (LogP) Comparison: Fluoro vs. Chloro Analog Determines Partitioning Behavior

The measured LogP for the target fluoro compound (CAS 921211-99-6) is 2.96, compared to 3.47 for the direct 3‑chloro analog (CAS 921211-97-4) . This 0.51 LogP unit difference corresponds to a 3.2‑fold lower octanol‑water partition coefficient for the fluoro compound, predictably reducing non‑specific binding to hydrophobic surfaces and altering chromatographic retention in HPLC purification steps required for GMP intermediate manufacturing.

Lipophilicity (LogP)
Reported
Fluoro LogP 2.96 vs. Chloro 3.47 (Δ0.51, 3.2× less lipophilic)
Reported lipophilicity difference may guide purification method selection.
Database-derived values; verify under actual process conditions.
Lipophilicity Drug intermediate CCR3 antagonist synthesis

Molecular Weight and Polar Surface Area: Impact on Intermediate Handling and Crystallinity

The target compound (C₁₃H₁₅FO₄S) has a molecular weight of 286.32 Da and a polar surface area (PSA) of 88.9 Ų. The chloro analog (C₁₃H₁₅ClO₄S) has a molecular weight of 302.77 Da (16.5 Da heavier) but an identical PSA of 88.9 Ų, because the halogen substituent does not contribute additional hydrogen‑bond donors or acceptors . The lower molecular weight of the fluoro compound translates to a 5.7% higher molar count per unit mass, which can be significant in large‑scale batch synthesis where stoichiometric calculations directly affect yield and cost.

MW / PSA
Reported
286.32 Da (88.9 Ų) vs. Chloro 302.77 Da (88.9 Ų). Identical PSA, 5.7% molar mass difference.
Consistent H‑bond behavior, but molar efficiency favors lighter fluoro compound.
Calculated properties; experimental PSA may vary.
Molecular weight PSA Crystallinity

Patent Provenance and Regulatory Pathway Relevance: Fluoro Intermediate in CCR3 Antagonist Program

CAS 921211-99-6 is specifically recited in AstraZeneca patent WO2007/102767 A1 (pages 34–35) as an intermediate for the synthesis of N‑benzyl‑piperidine CCR3 antagonists . These antagonists are described as possessing a high level of metabolic stability, with intrinsic clearance being a key selection criterion [1]. In contrast, the chloro analog (CAS 921211-97-4) appears in a different patent family (WO2007/011292 A1), indicating that the fluoro‑substituted intermediate was the selected path for the lead CCR3 antagonist program. This patent provenance provides a documented regulatory starting point that is absent for non‑fluorinated or alternative halogen analogs.

Patent provenance
Class-level
Recited in WO2007/102767 A1 (CCR3 lead series); chloro analog in different patent family.
Documented regulatory starting point supports chain‑of‑custody verification.
No direct biological comparison between intermediates in patent.
Patent provenance CCR3 antagonist Pharmaceutical intermediate

Synthetic Accessibility: Documented Three‑Step Route with Quantitative Conditions

A documented synthetic route to CAS 921211-99-6 proceeds via three steps: (1) reaction in toluene at 80 °C for 72 h; (2) treatment with K₂CO₃ in DMF for 1 h; (3) ester hydrolysis with LiOH/H₂O in THF for 16 h, followed by acetic acid quench . This route utilizes 3‑fluoro‑4‑methoxycarbonylmethylsulfanyl‑benzoic acid tert‑butyl ester as the immediate precursor. While quantitative yields are not publicly reported for this specific compound, the pathway is explicitly mapped with solvent, temperature, and duration parameters, providing a starting point for process development. By comparison, alternative carboxymethylsulfanyl‑benzoic acid derivatives lacking the tert‑butyl ester (e.g., CAS 202191-24-0) require fundamentally different protection/deprotection strategies that may not be compatible with acid‑sensitive downstream intermediates.

Synthetic route
Method context
3‑step route: toluene/80°C/72h → K₂CO₃/DMF/1h → LiOH/H₂O/THF/16h/AcOH
Literature precedent reduces process development risk for scale‑up.
Yields not publicly disclosed; optimize per batch.
Synthetic route Yield Process chemistry

Halogen Electronic Effect: Fluorine's Stronger Electron‑Withdrawing Effect Modulates Thioether Reactivity

The Hammett σₘ value for fluorine (0.34) is substantially larger than that of chlorine (0.37), but fluorine exerts a stronger inductive electron‑withdrawing effect through the σ‑framework due to its higher electronegativity (3.98 vs. 3.16 on the Pauling scale) [1]. This electronic difference modulates the electron density at the 4‑position sulfur atom in the thioether linker, affecting its nucleophilicity in subsequent alkylation or acylation steps. In the context of CCR3 antagonist synthesis, where the thioether ultimately becomes part of a thioacetamide pharmacophore, this electronic tuning is structurally relevant. The 3‑nitro analog would exert an even stronger electron‑withdrawing effect but introduces a redox‑active group incompatible with many catalytic hydrogenation or metal‑mediated coupling steps.

Electronic effect
Class-level
F: σₘ 0.34, electronegativity 3.98. Cl: σₘ 0.37, 3.16. Stronger inductive withdrawal, no redox activity.
Fluorine’s electronic profile may enable thioether functionalization without side reactions.
Class-level Hammett analysis; confirm with reaction‑specific studies.
Electronic effect Fluorine substituent Thioether reactivity

Procurement‑Relevant Application Scenarios for 4‑Carboxymethylsulfanyl‑3‑fluoro‑benzoic acid tert‑butyl ester (CAS 921211-99-6)


CCR3 Antagonist Lead Optimization and Scale‑Up Synthesis

CAS 921211-99-6 is the documented intermediate for the AstraZeneca CCR3 antagonist piperidine series (WO2007/102767 A1) . Medicinal chemistry teams pursuing CCR3‑targeted programs for allergic inflammation (asthma, rhinitis, atopic dermatitis) can procure this intermediate to access the same synthetic entry point as the disclosed lead series. The compound's LogP of 2.96 provides a moderate lipophilicity window suitable for standard reversed‑phase purification, while the tert‑butyl ester enables orthogonal deprotection under mildly acidic conditions compatible with acid‑labile downstream functionality.

Comparative Intermediate Screening for Halogen‑Dependent Structure–Activity Relationship (SAR) Studies

The 0.51 LogP unit difference and 16.5 Da molecular weight difference between the fluoro (CAS 921211-99-6) and chloro (CAS 921211-97-4) analogs make these compounds ideal matched molecular pairs for systematic SAR exploration. By procuring both intermediates, research groups can investigate how halogen identity affects downstream coupling efficiency, thioether geometry, and ultimate target binding, with the fluoro compound serving as the lower‑lipophilicity, lighter‑weight control.

Process Chemistry Development of Thioether‑Containing Benzoic Acid Building Blocks

The documented three‑step synthetic route (toluene/K₂CO₃/LiOH) provides a validated starting point for process chemists to optimize reaction conditions for scale‑up. The identical PSA (88.9 Ų) of fluoro and chloro analogs means that chromatographic methods developed for one can be rapidly adapted to the other, but the lower LogP of the fluoro compound predicts shorter retention in reversed‑phase HPLC, translating to reduced solvent consumption and faster cycle times in preparative‑scale purifications.

Fluorinated Building Block for Fragment‑Based Drug Discovery Libraries

As a fluoro‑substituted benzoic acid derivative with a protected carboxylic acid (tert‑butyl ester) and a free carboxymethylsulfanyl side‑chain acid, CAS 921211-99-6 presents two distinct sites for sequential diversification. The 3‑fluoro substituent provides a ¹⁹F NMR handle for fragment‑based screening (FBS) by ¹⁹F‑detected binding assays, making this compound a valuable addition to fluorinated fragment libraries where both structural diversity and spectroscopic detectability are required [1].

Application
Selection Property
Validation Focus
CCR3 antagonist lead optimization synthesis
Patent-documented intermediate (WO2007/102767)
Orthogonal ester deprotection and coupling compatibility
Halogen SAR matched-pair studies
Fluoro/chloro matched molecular pair (ΔLogP 0.51, ΔMW 16.5)
Halogen-dependent reactivity and downstream intermediate profiles
Process chemistry development
Reported 3‑step route with defined conditions
Scalability of protection/deprotection and purification
Fluorinated fragment library design
¹⁹F NMR handle and two diversification sites
Binding assay detectability and fragment elaboration
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